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Compound of Interest

Compound Name:
(2-Amino-4,5-

difluorophenyl)methanol

Cat. No.: B1323463 Get Quote

A Comparative Guide to the Synthetic Strategies for Oseltamivir and Its Derivatives

This guide offers a head-to-head comparison of prominent synthetic methodologies for

oseltamivir (Tamiflu®), a critical antiviral agent for the treatment of influenza A and B. The

comparison focuses on key metrics such as efficiency, starting materials, and the use of

hazardous reagents, providing researchers, scientists, and drug development professionals

with a comprehensive resource for evaluating different synthetic approaches.

Data Presentation: A Head-to-Head Comparison of
Oseltamivir Syntheses
The following table summarizes the key quantitative data for four distinct and significant

synthetic routes to oseltamivir, allowing for a direct comparison of their primary characteristics.
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Parameter

Roche
Synthesis
(from Shikimic
Acid)

Corey
Synthesis

Fukuyama
Synthesis

Shibasaki
Synthesis

Starting

Material(s)

(-)-Shikimic

Acid[1][2]

1,3-Butadiene

and Acrylic

Acid[2]

Pyridine and

Acrolein[2]

A meso-

aziridine[2]

Number of Steps
~12 steps

(industrial)[3]
12 steps[4] 14 steps[5]

~14-17 steps

(initial routes)[3]

[6]

Overall Yield 17-22%[2] ~30%[7][8] ~22%[9]

Varies (e.g., ~1%

in early versions)

[3]

Use of Azide

Reagents

Yes (in the main

industrial route)

[2]

No[8] No
Yes (in some

variations)[2][6]

Key Reactions
Epoxidation,

Azide opening[2]

Asymmetric

Diels-Alder,

Iodolactamizatio

n, Aziridination[2]

Asymmetric

Diels-Alder,

Bromolactonizati

on, Hofmann

Rearrangement[

9]

Enantioselective

desymmetrizatio

n of a meso-

aziridine[2]

Key Advantages

Utilizes a chiral

pool starting

material.[2]

Avoids

hazardous

azides, uses

inexpensive

starting

materials.[8]

Starts from

simple, readily

available

materials.

Novel approach

to establishing

stereochemistry.
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Key

Disadvantages

Reliance on

shikimic acid

supply, use of

potentially

explosive azides.

[3]

Requires a multi-

step sequence to

install functional

groups.

A relatively long

synthetic

sequence.

Early routes had

low overall

yields.[3]

Experimental Protocols
Detailed methodologies for key transformations in each synthetic route are provided below.

Roche Synthesis from (-)-Shikimic Acid: Key Steps
The industrial synthesis of oseltamivir by Hoffmann-La Roche is a well-established route that

begins with the naturally occurring chiral molecule, (-)-shikimic acid.[1][2]

Step 1: Esterification and Acetal Protection: (-)-Shikimic acid is first converted to its ethyl

ester. The 3- and 4-hydroxyl groups are then protected as a pentylidene acetal.[2]

Step 2: Mesylation and Epoxide Formation: The 5-hydroxyl group is mesylated. Subsequent

treatment with a base leads to the formation of a key epoxide intermediate.[2]

Step 3: Azide Opening of the Epoxide: The epoxide is opened regioselectively with an azide

nucleophile (e.g., sodium azide) to introduce the precursor to the 5-amino group. This is a

critical step that sets one of the stereocenters.[10]

Step 4: Introduction of the Second Amino Group Precursor and Final Steps: The remaining

hydroxyl group is converted to a mesylate, which is then displaced by another azide moiety.

A series of reductions, acetylations, and deprotection steps, followed by the introduction of

the 3-pentyloxy group, affords oseltamivir.[5]

Corey's Azide-Free Synthesis: Key Steps
The synthesis developed by E.J. Corey and coworkers provides an alternative route that avoids

the use of potentially hazardous azides and starts from simple, inexpensive materials.[2][8]
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Step 1: Asymmetric Diels-Alder Reaction: 1,3-Butadiene reacts with an acrylate derivative in

the presence of a chiral CBS catalyst to form a cyclohexene ring with high enantioselectivity.

[2]

Step 2: Iodolactamization: The resulting ester is converted to an amide, which then

undergoes an iodolactamization reaction to introduce an iodine atom and form a bicyclic

lactam.[2]

Step 3: Aziridination: The double bond is functionalized, and subsequent treatment with a

strong base induces the formation of an aziridine ring.[2]

Step 4: Regioselective Aziridine Opening: The aziridine is opened by 3-pentanol in the

presence of a Lewis acid to introduce the ether side chain and the second amino group with

the correct stereochemistry.[2][8]

Fukuyama's Synthesis from Pyridine: Key Steps
The Fukuyama synthesis employs an asymmetric Diels-Alder reaction with a dihydropyridine

derivative as a key step.[2]

Step 1: Dihydropyridine Formation: Pyridine is reduced and protected to form a Cbz-

protected dihydropyridine.[2]

Step 2: Asymmetric Diels-Alder Reaction: The dihydropyridine reacts with acrolein in the

presence of a MacMillan catalyst to generate an endo-aldehyde with high enantioselectivity.

[2]

Step 3: Bromolactonization and Hofmann Rearrangement: The aldehyde is oxidized to a

carboxylic acid, which then undergoes bromolactonization. A subsequent Hofmann

rearrangement is used to install an amino group precursor.[9]

Step 4: Domino Transformation: A key domino reaction transforms the bicyclic system into an

aziridine, which is then further elaborated to oseltamivir.[9]

Visualizations
Oseltamivir Synthesis Workflow Comparison
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Caption: Comparative workflow of major Oseltamivir synthetic routes.

Mechanism of Action: Neuraminidase Inhibition
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Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.

[11] This active metabolite inhibits the neuraminidase enzyme of the influenza virus.

Neuraminidase is crucial for the release of new virus particles from infected host cells by

cleaving sialic acid residues on the cell surface.[12][13] By blocking this enzyme, oseltamivir

prevents the spread of the virus.[14]
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Caption: Mechanism of neuraminidase inhibition by Oseltamivir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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